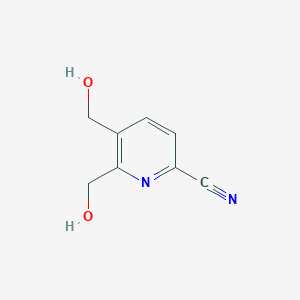

5,6-Bis(hydroxymethyl)picolinonitrile

Descripción

Propiedades

Fórmula molecular |

C8H8N2O2 |

|---|---|

Peso molecular |

164.16 g/mol |

Nombre IUPAC |

5,6-bis(hydroxymethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C8H8N2O2/c9-3-7-2-1-6(4-11)8(5-12)10-7/h1-2,11-12H,4-5H2 |

Clave InChI |

OILPEAIWABHMKJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC(=C1CO)CO)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(hydroxymethyl)picolinonitrile can be achieved through various synthetic routes. One common method involves the oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate in water, followed by the reduction of the acid with sodium borohydride/iodine in tetrahydrofuran . This multistep route, however, delivers unsatisfactory yields and imposes an environmental burden due to the use of strong oxidizing and reducing reagents.

Industrial Production Methods: Whole-cell biocatalysis using recombinant microbial cells has been demonstrated to be an efficient and sustainable method for the synthesis of similar compounds .

Análisis De Reacciones Químicas

Types of Reactions: 5,6-Bis(hydroxymethyl)picolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in water is commonly used for the oxidation of precursor compounds.

Substitution: The compound can undergo substitution reactions with various nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include derivatives of the original compound with modified functional groups, which can be used for further chemical transformations.

Aplicaciones Científicas De Investigación

5,6-Bis(hydroxymethyl)picolinonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate for the synthesis of metal complexes and catalysts.

Biology: The compound’s derivatives are used in the study of enzyme mechanisms and as potential inhibitors of biological pathways.

Industry: The compound is used in the production of biopolymers and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 5,6-Bis(hydroxymethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carbonitrile group can also interact with nucleophiles, leading to various chemical transformations.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on molecular formula C₈H₈N₂O₂.

Key Observations:

Substituent Position and Reactivity: The position of hydroxymethyl groups significantly impacts solubility and intermolecular interactions. For example, 6-(Hydroxymethyl)picolinonitrile has a single hydroxymethyl group, reducing steric hindrance compared to the 5,6-disubstituted target compound. Trifluoromethyl (-CF₃) groups, as in CAS 406933-21-9 , enhance lipophilicity and metabolic stability, making such derivatives preferred in antiviral drug design .

Synthetic Routes :

- 5,6-Disubstituted derivatives are synthesized via nucleophilic aromatic substitution (e.g., using DBU as a base in dioxane) or coupling reactions (e.g., Pd-catalyzed cross-coupling) .

- In contrast, thioxoimidazolidin-containing analogs (e.g., 19a-d ) require multi-step protocols involving hydantoin intermediates and thiourea derivatives.

Biological Activity: Hydroxymethyl-substituted picolinonitriles are less studied for direct biological activity but serve as precursors for bioactive molecules. For instance, trifluoromethyl analogs exhibit nanomolar potency against HIV-1 , while thioxoimidazolidin derivatives show submicromolar antagonism of androgen receptors .

Q & A

Q. What are the optimal synthetic routes for 5,6-Bis(hydroxymethyl)picolinonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example, hydroxymethyl groups can be introduced via nucleophilic substitution using formaldehyde derivatives under controlled pH (8–10) and temperature (60–80°C) . Solvent choice (e.g., DMF or THF) and catalysts (e.g., K₂CO₃) are critical for regioselectivity and minimizing side reactions . Optimization requires monitoring by HPLC or LC-MS to track intermediate formation and purity. Challenges include avoiding over-oxidation of hydroxymethyl groups, which can be mitigated by inert atmospheres (N₂/Ar) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies hydroxymethyl protons (δ 4.5–5.0 ppm) and nitrile carbon (δ ~115 ppm). 2D NMR (HSQC, HMBC) confirms substitution patterns on the pyridine ring .

- IR : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (O-H stretch) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight ([M+H]⁺ expected for C₈H₇N₂O₂: 179.0456) .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,6-dihydroxymethyl substitution influence reactivity in cross-coupling reactions?

- Methodological Answer : The proximal hydroxymethyl groups create steric hindrance, limiting access to the nitrile group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational modeling (DFT) predicts electron density redistribution, favoring electrophilic substitution at the 4-position . Experimental validation involves competitive reactions with electron-deficient/rich aryl halides, analyzed by kinetic studies (e.g., rate constants via UV-Vis) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from impurities or assay conditions. Solutions include:

- Reproducibility Protocols : Standardize solvent (DMSO concentration ≤1%) and cell lines (e.g., HEK293 vs. HeLa) .

- Metabolite Profiling : LC-MS/MS identifies hydrolyzed byproducts (e.g., carboxylic acids from hydroxymethyl oxidation) that may confound results .

Q. How can computational chemistry predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Hydroxymethyl groups form hydrogen bonds with catalytic lysine residues, while the nitrile acts as a hydrogen-bond acceptor .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, highlighting key residues for mutagenesis validation .

Key Research Challenges

- Stereochemical Control : The dihydroxymethyl configuration may lead to diastereomers in derivatives. Chiral HPLC (e.g., Chiralpak AD-H) separates enantiomers for biological testing .

- Stability in Aqueous Media : Hydroxymethyl groups are prone to hydrolysis. Stability studies (pH 1–13, 37°C) guide formulation for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.